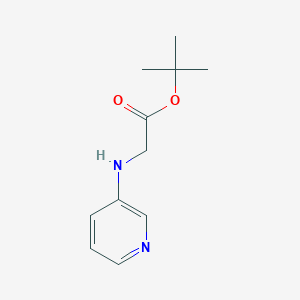
Tert-butyl 2-(pyridin-3-ylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(pyridin-3-ylamino)acetate: is an organic compound with the molecular formula C11H16N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-yl group and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(pyridin-3-ylamino)acetate typically involves the reaction of tert-butyl bromoacetate with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 2-(pyridin-3-ylamino)acetate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group, to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-(pyridin-3-ylamino)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential ligand for receptor studies.
Medicine: While not a drug itself, this compound is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(pyridin-3-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 2-(pyridin-2-ylamino)acetate
- Tert-butyl 2-(pyridin-4-ylamino)acetate
- Tert-butyl 2-(quinolin-3-ylamino)acetate
Comparison:
- Tert-butyl 2-(pyridin-3-ylamino)acetate is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and binding properties.
- Tert-butyl 2-(pyridin-2-ylamino)acetate and tert-butyl 2-(pyridin-4-ylamino)acetate have different substitution patterns, leading to variations in their chemical behavior and biological activity.
- Tert-butyl 2-(quinolin-3-ylamino)acetate contains a fused ring system, which can enhance its stability and alter its interaction with biological targets.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
tert-butyl 2-(pyridin-3-ylamino)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-5-4-6-12-7-9/h4-7,13H,8H2,1-3H3 |
InChI-Schlüssel |
KYYVDFKFXLFRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




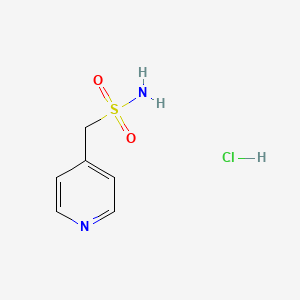
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
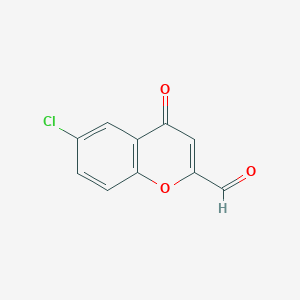
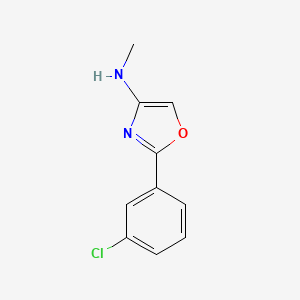
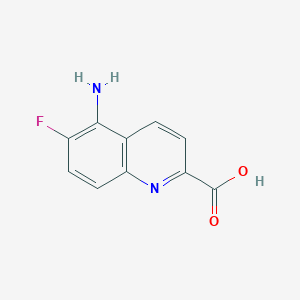
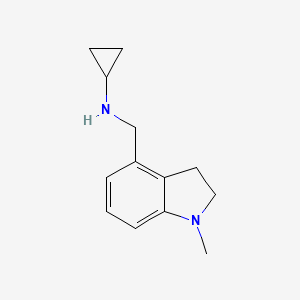
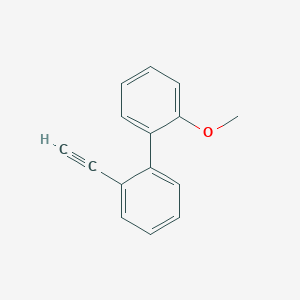
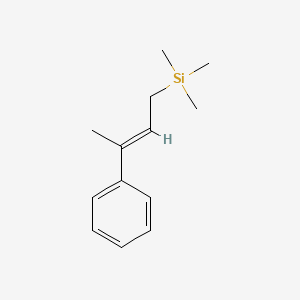

![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)


